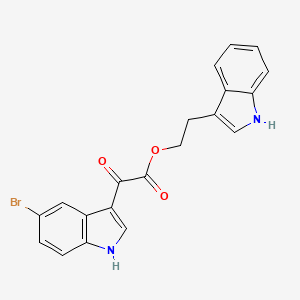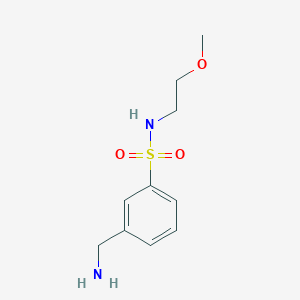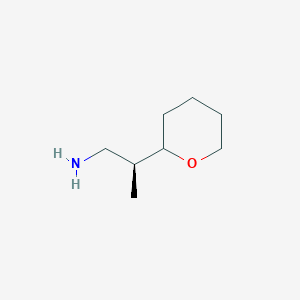
4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid” is a complex organic molecule that contains a fluorophenyl group, a 1H-1,2,3-triazole ring, and a carboxylic acid group . It’s likely that this compound could have applications in various fields, including medicinal chemistry, due to the presence of these functional groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as derivatives of 4-fluorobenzoic acid, have been synthesized and characterized . The synthesis often involves coupling reactions with various reagents .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The 4-fluorophenyl group would contribute to the aromaticity of the molecule, the 1H-1,2,3-triazole ring would add a heterocyclic component, and the carboxylic acid group would provide an acidic property .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The fluorophenyl group might participate in electrophilic aromatic substitution reactions, the 1H-1,2,3-triazole ring could undergo reactions typical of heterocycles, and the carboxylic acid group could engage in various acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the fluorine atom might increase the compound’s electronegativity and polarity .Mécanisme D'action
Target of Action
Compounds with similar structures, such as those containing a fluorophenyl group, have been found to interact with various receptors .
Mode of Action
Without specific studies on this compound, it’s difficult to determine its exact mode of action. Compounds with a fluorophenyl group often interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Compounds with similar structures have been found to affect various biological pathways, including those involved in inflammation, cancer, and viral infections .
Pharmacokinetics
The presence of a fluorophenyl group could potentially enhance the compound’s metabolic stability, as fluorine atoms are known to resist metabolic degradation .
Result of Action
Without specific studies, it’s difficult to determine the exact molecular and cellular effects of this compound. Compounds with similar structures have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the Suzuki–Miyaura coupling reaction, which could potentially involve this compound, is known to be influenced by these factors .
Safety and Hazards
Propriétés
IUPAC Name |
5-(4-fluorophenyl)-2H-triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3O2/c10-6-3-1-5(2-4-6)7-8(9(14)15)12-13-11-7/h1-4H,(H,14,15)(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJGRMBEHQUQEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=C2C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide](/img/structure/B2986567.png)
![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2986570.png)




![1-(prop-2-yn-1-yl)-N-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]methyl}piperidine-2-carboxamide](/img/structure/B2986580.png)


![N-(sec-butyl)-2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2986583.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide](/img/structure/B2986584.png)

